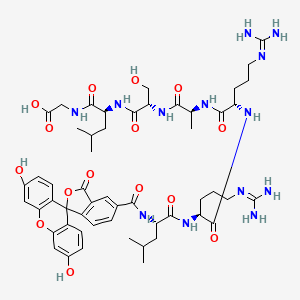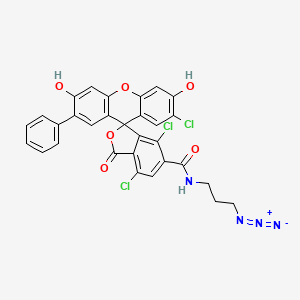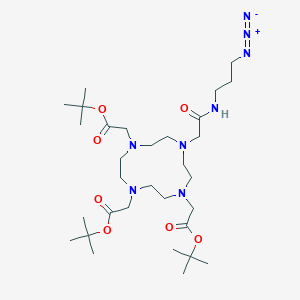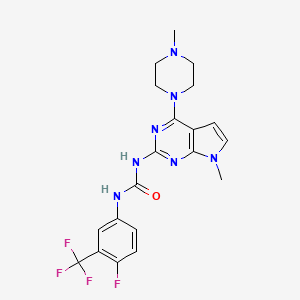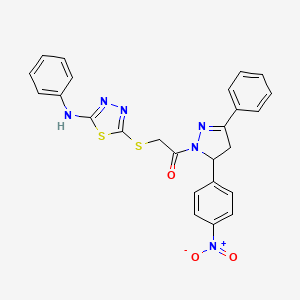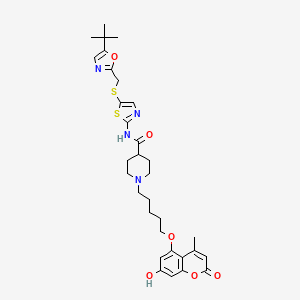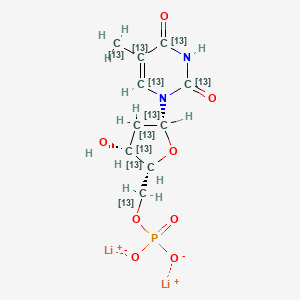
Thymidine 5'-monophosphate-13C10 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 5’-monophosphate-13C10 (dilithium) is a compound that is isotopically labeled with carbon-13. It is a derivative of thymidine monophosphate, a nucleotide that plays a crucial role in the synthesis of DNA. The carbon-13 labeling makes it particularly useful in various scientific research applications, including drug development and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine 5’-monophosphate-13C10 (dilithium) involves the incorporation of carbon-13 into the thymidine monophosphate molecule. This is typically achieved through a series of chemical reactions that introduce the carbon-13 isotope at specific positions within the molecule. The reaction conditions often involve the use of specialized reagents and catalysts to ensure the selective incorporation of the isotope .
Industrial Production Methods
Industrial production of Thymidine 5’-monophosphate-13C10 (dilithium) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine 5’-monophosphate-13C10 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thymidine 5’-monophosphate-13C10 (dilithium) may yield thymidine 5’-diphosphate or thymidine 5’-triphosphate, while substitution reactions may introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Thymidine 5’-monophosphate-13C10 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of thymidine in biochemical pathways.
Biology: Employed in studies of DNA synthesis and repair, as well as in the investigation of cellular processes involving nucleotides.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of nucleotide-based drugs.
Wirkmechanismus
The mechanism of action of Thymidine 5’-monophosphate-13C10 (dilithium) involves its incorporation into DNA during the synthesis process. The carbon-13 labeling allows researchers to track its incorporation and transformation within the cell. This provides valuable insights into the molecular targets and pathways involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine 5’-monophosphate-13C10,15N2 (dilithium):
Thymidine-13C10, 15N2 5′-monophosphate disodium salt: Another isotopically labeled derivative, used in similar research applications.
Uniqueness
Thymidine 5’-monophosphate-13C10 (dilithium) is unique due to its specific carbon-13 labeling, which makes it particularly useful for studies involving carbon metabolism and DNA synthesis. The dilithium salt form also enhances its solubility and stability, making it easier to handle and use in various experimental conditions .
Eigenschaften
Molekularformel |
C10H13Li2N2O8P |
|---|---|
Molekulargewicht |
344.1 g/mol |
IUPAC-Name |
dilithium;[(2R,3R,5R)-3-hydroxy-5-(5-(113C)methyl-2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |
InChI-Schlüssel |
ZEFACUFFWBFJPP-YFIVJRRZSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH3][13C]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH2][13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O |
Kanonische SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


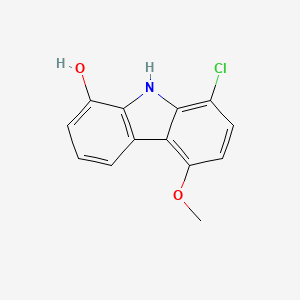
![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)

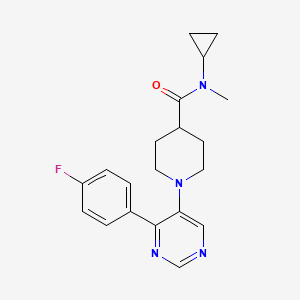
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
